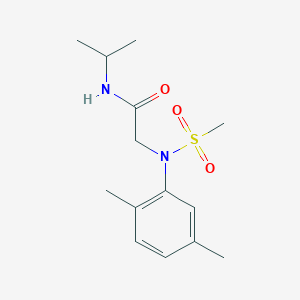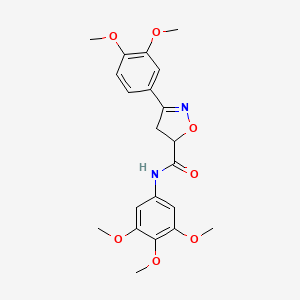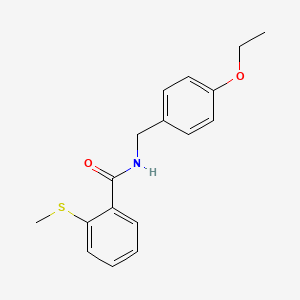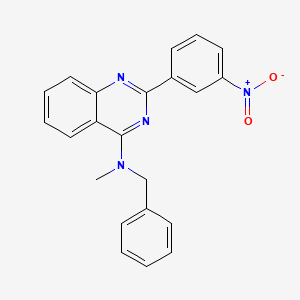![molecular formula C19H22N2O2 B4723562 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B4723562.png)
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide
Vue d'ensemble
Description
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1995 by researchers at Merck & Co., Inc. for the purpose of studying dopamine receptor subtypes. Since then, it has been used extensively in scientific research to investigate the role of the dopamine D4 receptor in various physiological and behavioral processes.
Mécanisme D'action
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine to the receptor and preventing its activation. This results in a decrease in the activity of the dopamine D4 receptor signaling pathway.
Biochemical and Physiological Effects:
The dopamine D4 receptor is involved in a variety of physiological and behavioral processes, including motor control, cognition, emotion, and reward. N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide has been shown to have effects on these processes, including impairments in motor coordination, cognitive function, and emotional processing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide in scientific research is its selectivity for the dopamine D4 receptor, which allows researchers to specifically target this receptor subtype. However, one limitation of using N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide is that it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of results.
Orientations Futures
There are several areas of future research that could benefit from the use of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide. One area is the investigation of the role of the dopamine D4 receptor in psychiatric disorders, such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Another area is the study of the dopamine D4 receptor in addiction and substance abuse, as this receptor has been implicated in the development and maintenance of drug-seeking behavior. Additionally, further research is needed to fully understand the physiological and behavioral effects of dopamine D4 receptor antagonism, as well as the potential therapeutic applications of drugs targeting this receptor.
Applications De Recherche Scientifique
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide has been used extensively in scientific research to investigate the role of the dopamine D4 receptor in various physiological and behavioral processes. It has been shown to be a selective antagonist of the dopamine D4 receptor, with little or no affinity for other dopamine receptor subtypes. This selectivity has made it a valuable tool for researchers studying the function of the dopamine D4 receptor.
Propriétés
IUPAC Name |
N-[3-(2,3-dihydroindol-1-yl)propyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-10-5-3-8-16(18)19(22)20-12-6-13-21-14-11-15-7-2-4-9-17(15)21/h2-5,7-10H,6,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOOJHFULDQMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCN2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4723480.png)
![tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4723483.png)


![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B4723502.png)
![2,2,2-trifluoro-N-(4-{N-[(3-methyl-1-benzofuran-2-yl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4723508.png)
![(3-bromo-4-methoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4723509.png)
![2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4723521.png)

![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B4723550.png)



